![molecular formula C16H16N4O2 B6592611 6-[(2-氨基-4-羟基-5-甲基苯基)偶氮基]-3,4-二氢-1H-喹啉-2-酮 CAS No. 2230496-80-5](/img/structure/B6592611.png)

6-[(2-氨基-4-羟基-5-甲基苯基)偶氮基]-3,4-二氢-1H-喹啉-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

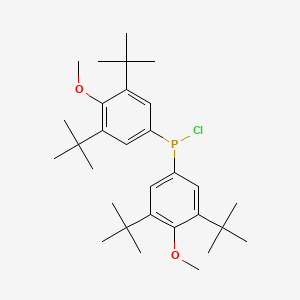

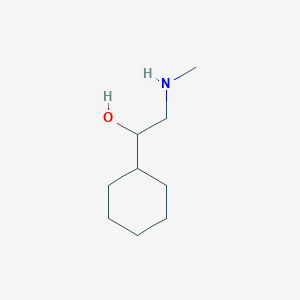

Molecular Structure Analysis

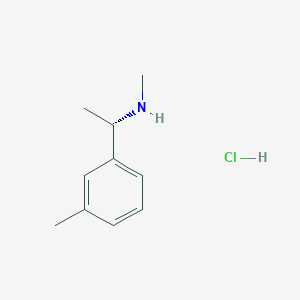

The molecular structure of this compound is characterized by the presence of an azo group (N=N) in its main skeleton structure . The compound is part of the class of organic compounds known as 4-aminoquinolines .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用

合成与化学性质

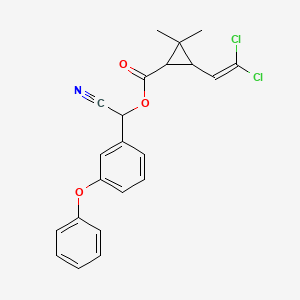

- 据报道,已合成出类似的化合物,特别是从青霉菌和曲霉菌等真菌菌株中衍生的5-羟基-4-芳基-3,4-二氢-1H-喹啉-2-酮。这些化合物以其杀虫和驱虫特性而闻名,会发生涉及维蒂希烯化和赫克-松田芳基化的立体选择性构筑。此类方法能够引入各种侧链和官能团,表明了合成复杂喹啉酮的多功能方法 (西蒙内蒂、拉尔吉和考夫曼,2016 年).

生物活性

- 对相关喹啉醇盐的二苯基锡(IV)配合物的研究表明,它们在体外对各种人类肿瘤细胞系具有潜在的细胞毒性。这突出了这些化合物在药物化学中的相关性,特别是在开发抗癌剂方面 (鲍尔等人,2006 年).

有机化学中的应用

- 已探索了噻唑并喹啉的热反应作为通往 4-氨基-1H-喹啉-2-酮和新型喹唑并二酮的途径。此类反应对于开发新的合成方法和发现具有潜在宝贵特性的化合物至关重要 (马尔克维奇卡等人,2008 年).

抗菌活性

- 已研究具有类似结构框架的化合物的抗菌和抗真菌活性,表明这些分子在解决传染病方面具有潜力。这项研究强调了喹啉酮及其衍生物在开发新的抗菌剂中的重要性 (乔普德等人,2011 年).

新型合成方法

- 已开发出用于制备苯并呋并喹啉酮的创新合成策略,展示了喹啉酮衍生物在有机合成和潜在药物发现中的化学多功能性和潜在应用 (山口等人,1984 年).

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

作用机制

Target of Action

ZL0420 is a potent and selective inhibitor of the bromodomain-containing protein 4 (BRD4) with IC50 values of 27 nM against BRD4 BD1 and 32 nM against BRD4 BD2 . BRD4 is a member of the bromodomain and extra-terminal domain (BET) proteins family, which are considered as the most druggable target proteins among Bromodomain-containing proteins (BCPs) for regulating cellular epigenetics .

Mode of Action

ZL0420 interacts with the acetyl-lysine (KAc) binding pocket of BRD4, forming key interactions including the critical hydrogen bonds with Asn140 directly and Tyr97 indirectly via a water molecule . This interaction inhibits the function of BRD4, leading to changes in gene expression.

Biochemical Pathways

ZL0420 has been shown to significantly block the TLR3-dependent expression of innate immune genes ISG54, ISG56, IL-8, and Groβ in cultured human small airway epithelial cells (hSAECs) with IC50s of 0.49-0.86 µM . This indicates that ZL0420 affects the TLR3-dependent innate immune gene program, which plays a crucial role in the immune response.

Result of Action

ZL0420 demonstrates potent efficacy reducing airway inflammation in a mouse model with low toxicity . It displays high efficacy and almost completely blocks the profound accumulation of neutrophils around the small and medium-sized airways induced by poly (I:C) administration .

属性

IUPAC Name |

6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-9-6-14(12(17)8-15(9)21)20-19-11-3-4-13-10(7-11)2-5-16(22)18-13/h3-4,6-8,21H,2,5,17H2,1H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMQADUROYWADA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)N)N=NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B6592569.png)

![1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-](/img/structure/B6592604.png)